molecular formula C14H21BO2S B6150368 4,4,5,5-tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane CAS No. 879487-00-0

4,4,5,5-tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane

Cat. No. B6150368
CAS RN: 879487-00-0
M. Wt: 264.2
InChI Key:
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Description

4,4,5,5-Tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane is a chemical compound with the molecular formula C13H19BO2S . It is used to prepare aryl/heteroaryl derivatives via the formation of C-C and C-hetero bonds . It can also be used as a starting material in the synthesis of α-aminoboronic acids as serine proteases inhibitors .


Synthesis Analysis

The synthesis of 4,4,5,5-tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of 4,4,5,5-tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane is characterized by a boron atom bonded to two oxygen atoms and a carbon atom, forming a 1,3,2-dioxaborolane ring. The boron atom is also bonded to a phenyl ring through a sulfur atom .


Chemical Reactions Analysis

4,4,5,5-Tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane is involved in the formation of C-C and C-hetero bonds, which are key steps in the synthesis of aryl/heteroaryl derivatives . It can also participate in the synthesis of α-aminoboronic acids, which are known to inhibit serine proteases .


Physical And Chemical Properties Analysis

4,4,5,5-Tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane has an average mass of 250.165 Da and a monoisotopic mass of 250.119888 Da . More detailed physical and chemical properties may require specific experimental measurements.

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane in chemical reactions typically involves the formation of C-C and C-hetero bonds. This is achieved through the reaction of the boron atom in the 1,3,2-dioxaborolane ring with other chemical species .

Future Directions

The future directions in the research and application of 4,4,5,5-tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane could involve its use in the synthesis of new aryl/heteroaryl derivatives and α-aminoboronic acids. Its potential in the development of new serine protease inhibitors could also be explored .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane involves the reaction of 4-[(methylsulfanyl)methyl]phenylboronic acid with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a palladium catalyst.", "Starting Materials": [ "4-[(methylsulfanyl)methyl]phenylboronic acid", "2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 4-[(methylsulfanyl)methyl]phenylboronic acid (1.0 equiv) and 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione (1.2 equiv) in a solvent such as toluene or DMF.", "Step 2: Add a palladium catalyst such as PdCl2(dppf) (0.1 equiv) to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux under an inert atmosphere for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system such as hexanes/ethyl acetate.", "Step 6: Characterize the final product using spectroscopic techniques such as NMR and mass spectrometry." ] }

CAS RN

879487-00-0

Product Name

4,4,5,5-tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane

Molecular Formula

C14H21BO2S

Molecular Weight

264.2

Purity

95

Origin of Product

United States

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